7-Bromo-2-methyl-5H-pyrrolo[2,3-b]pyrazine
Description
Significance of Nitrogen-Containing Heterocycles in Contemporary Organic Synthesis
Nitrogen-containing heterocycles are organic compounds that feature a ring structure containing at least one nitrogen atom. google.comnih.gov These structures are fundamental to the chemistry of life, forming the core of molecules such as nucleic acids and proteins. wikipedia.org In the realm of synthetic organic chemistry, their significance is immense, driven by their wide-ranging applications in pharmaceuticals, agrochemicals, and materials science. google.comnih.gov Nearly 75% of FDA-approved drugs contain a nitrogen-heterocyclic skeleton, underscoring their importance in medicinal chemistry. wikipedia.org The presence of nitrogen atoms in these rings imparts unique electronic properties and the ability to form hydrogen bonds, which is crucial for biological activity. wikipedia.org Their versatility also extends to their use as ligands in catalysis and as building blocks for functional materials like conducting polymers. google.comresearchgate.net
Overview of the Pyrrolo[2,3-b]pyrazine Core as a Versatile Synthetic Building Block
The pyrrolo[2,3-b]pyrazine core, a fused bicyclic system of a pyrrole (B145914) and a pyrazine (B50134) ring, is a "privileged scaffold" in medicinal chemistry. researchgate.net This structure is found in numerous biologically active compounds and serves as a versatile starting point for the synthesis of a diverse array of complex molecules. researchgate.net Derivatives of this core have demonstrated a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, antiviral, and antitumor properties. researchgate.net Notably, 5H-pyrrolo[2,3-b]pyrazine derivatives have shown significant activity as kinase inhibitors, a critical class of drugs in cancer therapy. researchgate.net The utility of this scaffold is further enhanced by the various synthetic routes available for its construction and modification, such as cyclization, ring annulation, and direct C-H arylation. researchgate.net
Strategic Importance of Halogenated Pyrrolo[2,3-b]pyrazine Derivatives in Synthetic Methodologies
The introduction of a halogen atom, such as bromine, onto the pyrrolo[2,3-b]pyrazine core dramatically increases its synthetic utility. Halogenated derivatives, including 7-Bromo-2-methyl-5H-pyrrolo[2,3-b]pyrazine, are key intermediates in the construction of more complex molecular architectures. The bromine atom serves as a versatile functional handle for a variety of transition metal-catalyzed cross-coupling reactions. researchgate.netnih.gov These reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, allow for the facile formation of new carbon-carbon and carbon-nitrogen bonds. wikipedia.orgnih.govorganic-chemistry.orgorganic-chemistry.org This capability is of paramount importance in drug discovery and development, enabling the systematic modification of the core structure to optimize biological activity and pharmacokinetic properties. The strategic placement of the bromine atom at the 7-position allows for selective functionalization, providing a powerful tool for the synthesis of targeted therapeutic agents. google.com
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H6BrN3 |
|---|---|
Molecular Weight |
212.05 g/mol |
IUPAC Name |
7-bromo-2-methyl-5H-pyrrolo[2,3-b]pyrazine |
InChI |
InChI=1S/C7H6BrN3/c1-4-2-9-7-6(11-4)5(8)3-10-7/h2-3H,1H3,(H,9,10) |
InChI Key |
RKNJTZWJIPGTEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C2C(=N1)C(=CN2)Br |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 7 Bromo 2 Methyl 5h Pyrrolo 2,3 B Pyrazine and Congeners
General Synthetic Approaches to the Pyrrolo[2,3-b]pyrazine Core
The construction of the pyrrolo[2,3-b]pyrazine fused ring system can be achieved through various synthetic routes. These methods often involve the sequential or concerted formation of the pyrrole (B145914) and pyrazine (B50134) rings, allowing for the introduction of diverse substituents and functional groups. Key strategies include intramolecular cyclizations, ring annulation, direct C-H functionalization, and palladium-catalyzed cross-coupling reactions. researchgate.net
Intramolecular Cyclization Reactions for Scaffold Construction
Intramolecular cyclization is a powerful strategy for forming the bicyclic pyrrolo[2,3-b]pyrazine core. This approach typically involves designing a linear precursor that contains reactive functionalities positioned to facilitate ring closure. For instance, a common method begins with a substituted aminopyrazine, which is then elaborated with a side chain that can undergo cyclization to form the fused pyrrole ring.
One documented route involves the reaction of an N-alkyne-substituted pyrrole ester with hydrazine. beilstein-journals.org This process can proceed via either a 6-exo-dig or 6-endo-dig cyclization pathway, with the outcome dependent on the electronic nature of the substituents on the alkyne. beilstein-journals.org Another approach utilizes the cyclization of 2-alkenylquinazolinones, initiated by reagents like iodine or N-iodosuccinimide, which proceeds selectively to form the fused pyrrole ring system. uacademic.info Gold-catalyzed cyclization of N-propargyl pyrazoles has also been developed as a concise method to access related pyrazolo-pyrrolo-pyrazine scaffolds. acs.org
| Starting Material Class | Reagents/Conditions | Cyclization Type | Product Core |
| N-alkyne-substituted pyrrole esters | Hydrazine | 6-exo-dig / 6-endo-dig | Pyrrolopyrazinone |
| 2-Alkenylquinazolinones | Iodine or N-Iodosuccinimide | 5-exo-trig | Dihydropyrrolo[1,2-a]quinazolinone |
| N-Propargyl pyrazoles | AuCl3 | Electrophilic cyclization | Pyrazolo-pyrrolo-pyrazine |
Ring Annulation Strategies and Regioselective Synthesis
Ring annulation provides a convergent approach to the pyrrolo[2,3-b]pyrazine system by fusing one heterocyclic ring onto another pre-existing one. Achieving regioselectivity is a critical aspect of these strategies, ensuring the desired isomer is formed.
A notable example is the synthesis of pyrrolo[1,2-a]pyrazine-3,6(2H,4H)-diones, which begins with Ugi adducts. acs.orgacs.org An acid-mediated cyclization of these adducts first forms a dihydropyrazinone intermediate. This is followed by a gold(I)-catalyzed regioselective annulation, where the pyrrole ring is formed with complete control over the position of fusion. acs.org The regioselectivity is attributed to the interaction between the soft electrophilic gold-activated alkyne and the soft nucleophilic carbon center of the dihydropyrazinone. acs.org Another strategy involves the [3+2] annulation of oxime acetates with pyrroline-4,5-diones, mediated by copper, to construct pyrrolo[2,3-b]pyrrole (B13429425) frameworks, showcasing a related annulation approach. rsc.org
| Precursor 1 | Precursor 2 | Catalyst/Conditions | Key Feature |
| Ugi Adduct | (self-cyclization) | TFA, then Au(I) catalyst | High regioselectivity |
| Oxime acetate | Pyrroline-4,5-dione | Copper | [3+2] Annulation |
| Cyclic nitronates | Vinyl diazoacetates | Rhodium catalyst | [3+3] Annulation |
Direct C-H Arylation and Functionalization
Direct C-H arylation has emerged as a highly efficient and atom-economical method for functionalizing heterocyclic cores, including pyrrolopyrazines. This approach avoids the need for pre-functionalization (e.g., halogenation or metallation) of the heterocycle, directly forming a carbon-carbon bond at a native C-H position.
Palladium catalysis is frequently employed for these transformations. researchgate.net For the related pyrrolo[2,3-d]pyrimidine scaffold, methodologies have been developed for the direct ortho C–H arylation using aryl iodides, enabled by Pd(II)/Pd(IV) catalysis in the presence of trifluoroacetic acid (TFA). bohrium.comrsc.org This provides biaryl-containing products in moderate to good yields with high regioselectivity. bohrium.com Similar strategies have been applied to thieno-pyrazines, demonstrating the feasibility of direct C-H arylation on electron-deficient heterocyclic systems. mdpi.com These methods offer a streamlined route to introduce aryl groups onto the pyrrolo[2,3-b]pyrazine core, which can be crucial for tuning the electronic and pharmacological properties of the molecule.
| Heterocycle | Arylating Agent | Catalyst System | Key Feature |
| Pyrrolo[2,3-d]pyrimidine | Aryl iodides | Pd(II)/Pd(IV), TFA | High regioselectivity for ortho position |
| Pyrrolo[2,3-d]pyrimidine | Arylboronic acids | Pd(OAc)2, TEMPO | C6 arylation at room temperature |
| Thieno[2,3-b]pyrazine | Aryl halides | Pd(OAc)2, phosphine (B1218219) ligand | Functionalization of electron-deficient ring |
Palladium-Catalyzed Cross-Coupling Methodologies for Pyrrolopyrazine Assembly
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis and are particularly valuable for constructing and functionalizing the pyrrolo[2,3-b]pyrazine scaffold. nih.govmdpi.comrsc.orgresearchgate.net These reactions allow for the precise formation of C-C and C-N bonds, often starting from halogenated precursors like 7-Bromo-2-methyl-5H-pyrrolo[2,3-b]pyrazine.
The Sonogashira reaction, which couples a terminal alkyne with an aryl or vinyl halide, is a powerful method for introducing alkynyl substituents onto the pyrrolopyrazine nucleus. wikipedia.orgorganic-chemistry.org This reaction typically uses a palladium catalyst in conjunction with a copper(I) co-catalyst and an amine base. wikipedia.org
This methodology has been used to synthesize 6-substituted-5H-pyrrolo[2,3-b]pyrazines. The process can involve a Sonogashira coupling followed by a base-induced intramolecular cyclization to form the fused ring system. rsc.org In other instances, a one-pot multicomponent reaction of 5,6-dichloropyrazine-2,3-dicarbonitrile with hydrazine, an aldehyde, and phenylacetylene (B144264), catalyzed by Pd–Cu, directly yields substituted 5H-pyrrolo[2,3-b]pyrazines. researchgate.net The Sonogashira coupling is the key step in this domino reaction sequence. researchgate.net This approach is highly versatile for creating complex pyrrolopyrazine derivatives from simple starting materials. researchgate.net
| Substrate | Coupling Partner | Catalyst System | Product Type |
| N-(3-Chloropyrazin-2-yl)-methanesulfonamide | Terminal Alkynes | Pd catalyst, Cu(I), Base | 6-substituted-5H-pyrrolo[2,3-b]pyrazines |
| 5,6-Dichloropyrazine-2,3-dicarbonitrile | Phenylacetylene | PdCl2(PPh3)2, CuI, Et3N | 5,6-disubstituted-pyrrolo[2,3-b]pyrazines |
| 3-Chloroquinoxalin-2-amines | Propargylic alcohols | Pd(PPh3)2Cl2 | 2-alkanol-substituted pyrrolo[2,3-b]quinoxalines |
The Suzuki-Miyaura coupling is one of the most widely used cross-coupling reactions, forming a C-C bond between an organoboron compound (like a boronic acid) and an organohalide. nih.gov For a compound like this compound, the bromine atom at the 7-position serves as an excellent handle for Suzuki coupling.
This reaction allows for the introduction of a wide variety of aryl and heteroaryl groups at this position. For example, the Suzuki coupling of 6-bromo- and 6,8-dibromo-3,4-dihydropyrrolo[1,2-a]pyrazines with arylboronic acids proceeds in good yields to afford the corresponding arylated products. nih.gov Microwave-assisted Suzuki-Miyaura reactions have proven to be highly efficient for the arylation of related brominated heterocyclic systems, such as 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one, often using advanced catalyst systems like XPhosPdG2/XPhos to prevent side reactions like debromination. nih.govrsc.orgresearchgate.net This methodology is directly applicable to the functionalization of 7-bromo-pyrrolo[2,3-b]pyrazines, providing a reliable route to a diverse library of congeners. uzh.ch
| Substrate | Coupling Partner | Catalyst System | Key Feature |
| 6-Bromo-3,4-dihydropyrrolo[1,2-a]pyrazines | Arylboronic acids | Palladium catalyst | Arylation of the pyrrole ring |
| 3-Bromo-pyrazolo[1,5-a]pyrimidin-5-one | Aryl/Heteroaryl boronic acids | XPhosPdG2/XPhos | Microwave-assisted, avoids debromination |
| 5-Bromo-1,2,3-triazine | (Hetero)aryl boronic acids | Pd catalyst, Ag2CO3 | General method for N-rich heterocycles |
Buchwald Cross-Coupling and Amination Strategies
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, providing a versatile method for the formation of carbon-nitrogen bonds. This palladium-catalyzed cross-coupling reaction is highly effective for the amination of aryl and heteroaryl halides, including brominated pyrrolopyrazine systems. The reaction typically involves a palladium catalyst, a phosphine ligand, a base, and a suitable solvent. The choice of ligand is critical and has evolved to include sterically hindered biarylphosphines, which promote efficient catalysis for a wide range of substrates. wikipedia.org
For heteroaryl halides like this compound, the reaction conditions must be carefully optimized to achieve high yields and avoid side reactions. The unprotected N-H in the pyrrole ring can potentially interfere with the catalytic cycle, making ligand and base selection paramount. Research on unprotected five-membered heterocyclic bromides, such as bromoimidazoles and bromopyrazoles, has shown that newly developed palladium precatalysts based on bulky biarylphosphine ligands like tBuBrettPhos can facilitate these challenging transformations under mild conditions. nih.govmit.edu While direct examples on this compound are not extensively documented in peer-reviewed literature, analogies can be drawn from the successful amination of similar scaffolds. For instance, the palladium-catalyzed amination of 6-bromo-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine with various cyclic secondary amines has been reported using a Pd₂(dba)₃/BINAP catalytic system. nih.gov
The general conditions for a Buchwald-Hartwig amination on a brominated pyrrolopyrazine core would likely involve a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃), a bulky biarylphosphine ligand (e.g., XPhos, RuPhos, tBuBrettPhos), and a base (e.g., NaOtBu, K₂CO₃, Cs₂CO₃) in an aprotic polar solvent such as dioxane or toluene, with reaction temperatures typically ranging from 80 to 110 °C. wuxiapptec.com
| Heteroaryl Bromide | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| 6-bromo-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine | Morpholine (B109124) | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | Reflux | 75 | nih.gov |
| Unprotected Bromoimidazole | Aryl Amine | tBuBrettPhos Pd G3 | LHMDS | Dioxane | 80 | ~70-90 | nih.gov |
| 4-Bromo-1H-pyrazole | Alkylamine | Pd(dba)₂ / tBuDavePhos | K₂CO₃ | Toluene | 110 | ~60-80 | nih.gov |
| Hypothetical: this compound | Primary/Secondary Amine | Pd(OAc)₂ / XPhos | Cs₂CO₃ | Dioxane | 100 | N/A | Inferred |
Heck and Negishi Coupling Applications
The Heck and Negishi reactions are powerful palladium-catalyzed cross-coupling methods for the formation of carbon-carbon bonds, enabling the introduction of various substituents onto the pyrrolopyrazine core.
The Heck reaction involves the coupling of an aryl or vinyl halide with an alkene in the presence of a palladium catalyst and a base. mit.edulibretexts.org This reaction is particularly useful for the synthesis of substituted alkenes. For this compound, a Heck reaction could be employed to introduce alkenyl groups at the 7-position. The reaction typically utilizes a palladium(II) salt like Pd(OAc)₂ or a Pd(0) complex, often with phosphine ligands, and a base such as triethylamine (B128534) or potassium carbonate. libretexts.org The choice of reaction conditions can influence the regioselectivity and stereoselectivity of the product. The intramolecular version of the Heck reaction is also a valuable tool for constructing cyclic structures. libretexts.org
The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. nih.gov A key advantage of the Negishi coupling is the high functional group tolerance of organozinc reagents, which are also readily prepared. researchgate.netnih.gov This methodology would allow for the introduction of alkyl, aryl, and vinyl groups at the 7-position of the pyrrolopyrazine ring. To perform a Negishi coupling on this compound, the corresponding organozinc reagent would be prepared and then reacted with the bromo-pyrrolopyrazine in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(dppf).
While specific applications of these reactions on this compound are not widely reported, their successful application on other pyrazine and related heterocyclic systems suggests their feasibility. nih.govnih.gov
| Reaction | Coupling Partner | Typical Catalyst | Typical Ligand | Solvent | Key Features | Reference |
|---|---|---|---|---|---|---|
| Heck Coupling | Alkenes | Pd(OAc)₂ or PdCl₂ | PPh₃, P(o-tol)₃ | DMF, Acetonitrile | Forms C(sp²)-C(sp²) bonds; good for vinylation. | mit.edu |
| Negishi Coupling | Organozinc Reagents | Pd(PPh₃)₄, NiCl₂(dppf) | dppf, SPhos | THF, Dioxane | High functional group tolerance; versatile for C-C bond formation. | nih.gov |
Metal-Free and Metal-Catalyzed Amination Techniques
Beyond the widely used palladium-catalyzed methods, other techniques for C-N bond formation are of significant interest, including both metal-free and other metal-catalyzed approaches.
Metal-catalyzed amination , particularly using copper, offers a valuable alternative to palladium. Copper-catalyzed amination, often referred to as the Ullmann condensation, has a long history and has seen significant improvements with the development of new ligands and reaction conditions. These reactions can be effective for the amination of aryl halides and are often more cost-effective than their palladium counterparts. While specific examples on 7-bromo-pyrrolopyrazines are scarce, copper-catalyzed amination has been successfully applied to other electron-deficient heteroaryl halides.
Metal-free amination techniques are gaining prominence due to their environmental benefits and avoidance of potentially toxic heavy metal contamination in the final products. acs.orgresearchgate.net These methods often rely on different activation strategies. For instance, nucleophilic aromatic substitution (SNA) can be a viable metal-free pathway for amination, especially on highly electron-deficient aromatic systems. A catalyst-free tandem hydroamination-SNA sequence has been reported for the synthesis of 6,7-dihydro-5H-pyrrolo[2,3-b]pyrazines, indicating the potential for such strategies within this heterocyclic family. nih.gov Other emerging metal-free methods include the amination of arylboronic acids and their derivatives. researchgate.net
One-Pot Synthesis Approaches to Pyrrolopyrazine Derivatives
One-pot synthesis, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offers significant advantages in terms of efficiency, reduced waste, and operational simplicity. researchgate.net Several one-pot methodologies have been developed for the synthesis of substituted pyrrolopyrazine and related pyrrolopyridine/pyrrolopyrimidine scaffolds.
These strategies often involve the condensation of appropriately substituted pyrazine or pyrrole precursors. For example, a one-pot, three-component reaction of arylglyoxals, 6-amino-1,3-dimethyluracil, and barbituric acid derivatives has been used to synthesize polyfunctionalized pyrrolo[2,3-d]pyrimidine derivatives. nih.gov Another approach describes a one-pot method for substituted pyrrolo[3,4-b]pyridin-5-ones from the reaction of N-(1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-arylethyl)acetamides with various amines. diva-portal.org
A plausible one-pot approach to a 2,7-disubstituted-5H-pyrrolo[2,3-b]pyrazine, such as the target compound, could involve the condensation of a 2-amino-3-halopyrazine with a suitable three-carbon synthon that already contains the desired C2-substituent (a methyl group in this case), followed by an in-situ functionalization or coupling reaction at the halogenated position. The development of such a one-pot synthesis would be highly valuable for the rapid generation of a library of analogs for structure-activity relationship studies.
Specific Synthetic Routes to this compound and Structurally Related Halogenated Analogues
Synthesis of 2-Bromo-5H-pyrrolo[2,3-b]pyrazine as a Key Intermediate
The synthesis of halogenated pyrrolopyrazine precursors is a critical step in the development of more complex derivatives. 2-Bromo-5H-pyrrolo[2,3-b]pyrazine is a valuable intermediate, allowing for subsequent functionalization at the 2-position. sigmaaldrich.comchemrio.com
A common strategy for the synthesis of such intermediates involves the construction of the pyrrolo[2,3-b]pyrazine core followed by halogenation, or the use of a halogenated starting material in the ring-forming reaction. One reported approach involves the synthesis of the N-tosyl protected analog, 2-bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine. nih.gov This method often starts from halogenated pyrazine precursors, with the tosyl group serving to protect the pyrrole nitrogen and potentially influence the regioselectivity of subsequent reactions. The synthesis typically involves a cyclization or substitution reaction, followed by sulfonylation with p-toluenesulfonyl chloride. The tosyl group can later be removed under appropriate conditions (e.g., hydrolysis with NaOH or LiOH) to yield the unprotected 2-bromo-5H-pyrrolo[2,3-b]pyrazine. The availability of this intermediate allows for the introduction of various groups at the 2-position via cross-coupling reactions before or after manipulation of other positions on the ring system.
Introduction and Regioselective Placement of the Methyl Group
The regioselective introduction of a methyl group at the C2 position of the 5H-pyrrolo[2,3-b]pyrazine core is a key step in the synthesis of the target compound. Achieving regioselectivity can be challenging due to the multiple reactive sites on the heterocyclic system.
Several strategies can be envisioned for this transformation:
Synthesis from a Pre-methylated Precursor: A robust method involves starting with a pyrazine derivative that already contains the necessary carbon framework for the pyrrole ring, including the C2-methyl group. For instance, a condensation reaction between 2,3-diaminopyrazine (B78566) and a three-carbon electrophile containing a methyl group at the appropriate position could be employed to construct the desired 2-methyl-5H-pyrrolo[2,3-b]pyrazine core, which could then be brominated at the 7-position.
Cross-Coupling Reactions: Starting from a dihalogenated pyrrolopyrazine, such as 2,7-dibromo-5H-pyrrolo[2,3-b]pyrazine, a regioselective cross-coupling reaction could be used to introduce the methyl group. For example, a Stille or Suzuki coupling with a methylating agent (e.g., methyltin or methylboronic acid derivatives) could be optimized to favor reaction at the C2 position over the C7 position by carefully controlling the reaction conditions and catalyst system.
Direct C-H Methylation: While more challenging, direct C-H activation and methylation of the 5H-pyrrolo[2,3-b]pyrazine core could offer a more atom-economical route. This would require a catalyst system capable of selectively activating the C-H bond at the 2-position of the pyrrole ring.
Given the electronic nature of the pyrrolo[2,3-b]pyrazine system, electrophilic attack is generally favored on the pyrrole ring. However, achieving regioselectivity between the C2 and C3 positions requires careful consideration of the directing effects of the pyrazine nitrogen atoms and any protecting groups on the pyrrole nitrogen.
Selective Bromination and Multi-Halogenation Strategies at Pyrrolopyrazine Positions
The strategic introduction of bromine and other halogens onto the pyrrolo[2,3-b]pyrazine core is fundamental for creating diverse molecular scaffolds for further functionalization. The electron-rich nature of the pyrrole moiety within the fused system typically directs electrophilic substitution to specific positions.
Selective bromination is often achieved using electrophilic brominating agents. For instance, direct bromination of the pyrrolo[2,3-b]pyrazine scaffold frequently occurs at the 2-position due to the electronic properties of the pyrrole ring, which is stabilized by the adjacent nitrogen atoms of the pyrazine ring. Reagents such as N-bromosuccinimide (NBS) are commonly employed for this purpose, offering regioselective control under mild conditions. The choice of solvent and temperature can further influence the selectivity and efficiency of the reaction.
Multi-halogenation strategies allow for the introduction of different halogen atoms at various positions, which can be selectively addressed in subsequent cross-coupling reactions. A common approach involves a stepwise halogenation sequence. For example, the pyrrole nitrogen can first be protected, followed by sequential introduction of halogens. One strategy might involve the initial bromination at the C2 position, followed by iodination at the C7 position. This differential halogenation is valuable because the iodo group is generally more reactive in palladium-catalyzed cross-coupling reactions than the bromo group, allowing for sequential and site-specific modifications.
The substitution pattern on the pyrrolo[1,2-a]quinoxalines, a related heterocyclic system, demonstrates that the electronic nature of existing substituents can invert the expected reactivity, highlighting the nuanced control required in these syntheses. nih.gov While direct C-H arylation is a known method for functionalizing pyrrolopyrazines, halogenation followed by cross-coupling remains a more prevalent and often more controllable strategy for building molecular complexity. researchgate.net
Table 1: Selective Halogenation of Pyrrolo[2,3-b]pyrazine Scaffolds
| Starting Material | Reagent(s) | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| 5-bromo-3-((trimethylsilyl)ethynyl)pyrazin-2-amine | NaH, p-toluenesulfonyl chloride (TsCl) | DMF, 0-5°C | 2-bromo-5H-pyrrolo[2,3-b]pyrazine | 52% | |
| Pyrrolo[1,2-a]quinoxalines | Tetrabutylammonium tribromide (TBATB) | Not specified | C3-bromo or C1/C3-dibromo derivatives | High | nih.gov |
Sulfonylation for Nitrogen Protection and Electronic Modulation (e.g., Tosyl Protection)
Protecting the nitrogen atom of the pyrrole ring in the 5H-pyrrolo[2,3-b]pyrazine scaffold is a critical step in many synthetic sequences. Sulfonylation, particularly with a p-toluenesulfonyl (tosyl or Ts) group, is a widely used strategy for this purpose. The tosyl group serves two primary functions: it protects the N-H group from undesired side reactions, such as deprotonation by strong bases, and it modulates the electronic properties of the heterocyclic system.
The installation of the tosyl group is typically achieved by treating the N-H pyrrolopyrazine with p-toluenesulfonyl chloride (TsCl) in the presence of a base. A common procedure involves the use of sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF) to deprotonate the pyrrole nitrogen, followed by the addition of TsCl. This method often results in high yields, with reports of 86.9% for the synthesis of 2-bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine.
The electron-withdrawing nature of the tosyl group deactivates the pyrrole ring towards electrophilic attack, which can alter the regioselectivity of subsequent reactions, such as halogenation. This electronic modulation is a key tool for directing synthetic outcomes.
Removal of the tosyl protecting group (deprotection) is also a well-established process. While conditions can vary, methods often involve basic hydrolysis. For N-tosyl pyrroles, treatment with sodium hydroxide (B78521) in a methanol (B129727)/water mixture can effectively cleave the sulfonamide bond to regenerate the N-H pyrrole. nih.gov Another method utilizes potassium tert-butoxide (t-BuOK) in DMF, which can lead to elimination-aromatization in certain pyrroline (B1223166) systems to yield the corresponding pyrrole. researchgate.net
Table 2: Sulfonylation and Deprotection of Pyrrolopyrazines
| Process | Substrate | Reagent(s) | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| Tosylation | 2-bromo-5H-pyrrolo[2,3-b]pyrazine | TsCl, NaH | DMF | 2-bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine | 86.9% | |
| Tosylation | Pyrrolopyrazine precursor | p-toluenesulfonyl chloride | Ambient temperature, 0.5-2 hours | Tosyl-protected pyrrolopyrazine | Near-quantitative | |
| Deprotection | N-Tosyl pyrrole | NaOH | MeOH/H₂O (9:1), ambient temp., overnight | N-H pyrrole | Analytically pure | nih.gov |
| Deprotection/Aromatization | Tosyl-protected pyrroline | t-BuOK | DMF, room temperature, 2h | Substituted pyrrole | 89% | researchgate.net |
Synthesis of Pyrrolo[2,3-b]pyrazine-7-carbaldehyde Derivatives
The introduction of a formyl group (-CHO) at the C7 position of the pyrrolo[2,3-b]pyrazine nucleus yields key intermediates, such as 5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde, which are valuable for building more complex molecules through reactions like reductive amination or Wittig olefination.
The synthesis of these aldehyde derivatives often begins with the unprotected 5H-pyrrolo[2,3-b]pyrazine core. A standard method for formylation is the Vilsmeier-Haack reaction. This reaction typically employs a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), which generates the electrophilic Vilsmeier reagent in situ. The electron-rich pyrrole ring then attacks this reagent, leading to the introduction of the formyl group, typically at the C7 position.
An alternative strategy involves a halogen-metal exchange followed by quenching with a formylating agent. For instance, a 7-bromo or 7-iodo-pyrrolo[2,3-b]pyrazine derivative can be treated with an organolithium reagent (e.g., n-butyllithium) at low temperatures to generate a 7-lithiated intermediate. This highly reactive species can then be trapped with an electrophile like DMF to yield the desired 7-carbaldehyde derivative after aqueous workup. This approach is particularly useful when the starting material is a readily available halogenated pyrrolopyrazine.
Table 3: Synthesis of Pyrrolo[2,3-b]pyrazine-7-carbaldehyde
| Starting Material | Reagent(s) | Method | Product | Reference |
|---|---|---|---|---|
| 5H-pyrrolo[2,3-b]pyrazine | POCl₃, DMF | Vilsmeier-Haack Reaction | 5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde | nih.govlookchem.com |
| 7-Halo-5H-pyrrolo[2,3-b]pyrazine | 1. n-BuLi 2. DMF | Halogen-Metal Exchange/Formylation | 5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde | General Method |
Preparation of Methyl 7-bromo-5H-pyrrolo[2,3-b]pyrazine-2-carboxylate
Methyl 7-bromo-5H-pyrrolo[2,3-b]pyrazine-2-carboxylate is a bifunctional intermediate, possessing both a halogen for cross-coupling and an ester group for amide bond formation or reduction. Its synthesis requires careful control of regioselectivity.
A plausible synthetic route starts with the construction of the pyrrolo[2,3-b]pyrazine core already containing the methyl ester at the C2 position. This can be achieved through cyclization reactions of appropriately substituted pyrazine precursors. Once the methyl 5H-pyrrolo[2,3-b]pyrazine-2-carboxylate is formed, a regioselective bromination is performed. Given the directing effects of the fused ring system, electrophilic bromination using a reagent like N-bromosuccinimide (NBS) in a suitable solvent such as DMF or a chlorinated solvent is expected to introduce the bromine atom selectively at the C7 position of the pyrrole ring.
Alternatively, the synthesis can commence from a pre-brominated pyrazine. For example, a 2-amino-3-chloro-5-bromopyrazine could undergo a series of reactions, including coupling with a suitable three-carbon unit and subsequent cyclization, to construct the pyrrole ring with the desired substituents in place. Esterification would be the final step if the carboxylic acid is formed first. The specific choice of route often depends on the availability and cost of the starting materials.
Table 4: Synthesis of Methyl 7-bromo-5H-pyrrolo[2,3-b]pyrazine-2-carboxylate
| Starting Material | Key Transformation(s) | Reagent(s) | Product | Reference |
|---|---|---|---|---|
| Methyl 5H-pyrrolo[2,3-b]pyrazine-2-carboxylate | Electrophilic Bromination | N-Bromosuccinimide (NBS) | Methyl 7-bromo-5H-pyrrolo[2,3-b]pyrazine-2-carboxylate | uni.lu |
| 7-Bromo-5H-pyrrolo[2,3-b]pyrazine-2-carboxylic acid | Esterification | Methanol, Acid catalyst (e.g., H₂SO₄) | Methyl 7-bromo-5H-pyrrolo[2,3-b]pyrazine-2-carboxylate | General Method |
Synthetic Routes to 2-Bromo-7-iodo-5-tosyl-5H-pyrrolo[2,3-B]pyrazine
The synthesis of 2-bromo-7-iodo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine provides a highly versatile building block for sequential, site-selective cross-coupling reactions due to the differential reactivity of the C-Br and C-I bonds. The synthesis is a multi-step process requiring precise control over the order of reactions.
A typical synthetic sequence begins with the protection of the pyrrole nitrogen of a suitable pyrrolo[2,3-b]pyrazine precursor. Using standard conditions, such as p-toluenesulfonyl chloride (TsCl) and a base, the N-tosyl protected intermediate is formed.
Following protection, a stepwise halogenation is carried out. The order of halogenation is crucial. Typically, the more electron-rich C2 position is brominated first using an electrophilic brominating agent like N-bromosuccinimide (NBS). This yields the 2-bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine intermediate.
The final step is the iodination at the C7 position. This is generally accomplished using an electrophilic iodinating agent such as N-iodosuccinimide (NIS). The presence of the electron-withdrawing tosyl group and the bromo substituent influences the reactivity of the remaining positions, facilitating selective iodination at C7. This stepwise approach ensures the precise placement of both halogen atoms on the protected scaffold.
Table 5: Synthesis of 2-Bromo-7-iodo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine
| Step | Starting Material | Reagent(s) | Intermediate/Product | Reference |
|---|---|---|---|---|
| 1. Protection | 5H-pyrrolo[2,3-b]pyrazine | TsCl, Base (e.g., NaH) | 5-Tosyl-5H-pyrrolo[2,3-b]pyrazine | |
| 2. Bromination | 5-Tosyl-5H-pyrrolo[2,3-b]pyrazine | N-Bromosuccinimide (NBS) | 2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine | |
| 3. Iodination | 2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine | N-Iodosuccinimide (NIS) | 2-Bromo-7-iodo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine | chemheterocycles.com |
Synthesis of 2-Bromo-7-methyl-5H-pyrrolo[2,3-b]pyrazine
The preparation of 2-bromo-7-methyl-5H-pyrrolo[2,3-b]pyrazine involves incorporating a methyl group at the C7 position and a bromine atom at the C2 position. There are several strategic approaches to achieve this substitution pattern.
One common method is to begin with a precursor that already contains the methyl group at the 7-position, namely 7-methyl-5H-pyrrolo[2,3-b]pyrazine. This starting material can then undergo regioselective bromination. The inherent electronic properties of the pyrrolopyrazine ring system direct electrophilic attack to the C2 position. Treatment with an electrophilic bromine source, such as N-bromosuccinimide (NBS), under controlled conditions typically affords the desired 2-bromo-7-methyl-5H-pyrrolo[2,3-b]pyrazine in good yield.
An alternative strategy involves building the heterocyclic core from appropriately substituted precursors. For instance, a synthetic route could start from a substituted pyrazine, such as 2-amino-3-chloro-5-methylpyrazine. This compound can then be elaborated through cyclization reactions to form the pyrrole ring, with the bromine being introduced at a later stage. Another approach could utilize palladium-catalyzed cross-coupling reactions. For example, a di-halogenated pyrrolopyrazine, such as 2-bromo-7-iodo-5H-pyrrolo[2,3-b]pyrazine, could be selectively methylated at the C7 position via a Stille or Suzuki coupling reaction, leveraging the higher reactivity of the C-I bond.
Table 6: Synthetic Approaches to 2-Bromo-7-methyl-5H-pyrrolo[2,3-b]pyrazine
| Strategy | Starting Material | Reagent(s) | Product | Reference |
|---|---|---|---|---|
| Regioselective Bromination | 7-Methyl-5H-pyrrolo[2,3-b]pyrazine | N-Bromosuccinimide (NBS) | 2-Bromo-7-methyl-5H-pyrrolo[2,3-b]pyrazine | General Method |
| Cross-Coupling | 2-Bromo-7-iodo-5H-pyrrolo[2,3-b]pyrazine | Organotin or boronic acid reagent (e.g., CH₃B(OH)₂), Pd catalyst | 2-Bromo-7-methyl-5H-pyrrolo[2,3-b]pyrazine | pharmint.net |
Preparation of 2-Bromo-3-methyl-5H-pyrrolo[2,3-b]pyrazine
The synthesis of 2-bromo-3-methyl-5H-pyrrolo[2,3-b]pyrazine, an isomer of the compound discussed in the previous section, requires methods that can control the placement of the methyl group at the C3 position.
A primary route to this compound involves the initial synthesis of 3-methyl-5H-pyrrolo[2,3-b]pyrazine. This precursor can be constructed through the condensation and cyclization of a substituted pyrazine with a suitable synthetic partner. For example, the reaction of 2,3-diaminopyrazine with a three-carbon ketone equivalent can lead to the formation of the pyrrole ring.
Once the 3-methyl-5H-pyrrolo[2,3-b]pyrazine core is obtained, the next step is a regioselective bromination. The electronic environment of the pyrrole ring, influenced by the adjacent pyrazine and the C3-methyl group, directs electrophilic bromination to the C2 position. The use of a mild brominating agent like N-bromosuccinimide (NBS) in a solvent like chloroform (B151607) or carbon tetrachloride is a standard method for this transformation. This approach selectively yields 2-bromo-3-methyl-5H-pyrrolo[2,3-b]pyrazine. The presence of the methyl group at C3 does not typically hinder the bromination at the adjacent C2 position, which remains the most activated site for electrophilic attack.
Table 7: Synthesis of 2-Bromo-3-methyl-5H-pyrrolo[2,3-b]pyrazine
| Strategy | Starting Material | Reagent(s) | Conditions | Product | Reference |
|---|---|---|---|---|---|
| Regioselective Bromination | 3-Methyl-5H-pyrrolo[2,3-b]pyrazine | N-Bromosuccinimide (NBS) | Inert solvent (e.g., CHCl₃) | 2-Bromo-3-methyl-5H-pyrrolo[2,3-b]pyrazine | guidechem.com |
Synthesis of 2-Bromo-7-(difluoromethyl)-5H-pyrrolo[2,3-b]pyrazine
A verifiable, peer-reviewed synthetic route for 2-Bromo-7-(difluoromethyl)-5H-pyrrolo[2,3-b]pyrazine has not been detailed in accessible scientific literature or patents. While the compound is listed by some chemical suppliers, the proprietary methods for its preparation are not disclosed. General synthetic strategies for creating substituted pyrrolo[2,3-b]pyrazines often involve multi-step sequences, which may include initial construction of the bicyclic core followed by functionalization.
The introduction of a difluoromethyl group onto a heterocyclic system can be challenging and typically involves specialized reagents and reaction conditions. Potential, though unconfirmed, strategies could involve the difluoromethylation of a suitable 7-functionalized or 7-unsubstituted pyrrolo[2,3-b]pyrazine precursor. However, without specific published research, any detailed description of the synthesis would be speculative.
Table 1: Hypothetical Reagents and Conditions for Synthesis of 2-Bromo-7-(difluoromethyl)-5H-pyrrolo[2,3-b]pyrazine
| Step | Starting Material | Reagent(s) | Solvent | Conditions | Product |
|---|---|---|---|---|---|
| 1 | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| 2 | Data Not Available | Data Not Available | Data Not Available | Data Not Available | 2-Bromo-7-(difluoromethyl)-5H-pyrrolo[2,3-b]pyrazine |
Preparation of 7-Bromo-2-chloro-5-tosyl-5H-pyrrolo[2,3-b]pyrazine
Similar to the compound in the preceding section, a specific and detailed experimental procedure for the preparation of 7-Bromo-2-chloro-5-tosyl-5H-pyrrolo[2,3-b]pyrazine is not available in the surveyed chemical literature. The synthesis would likely begin with a pre-formed 7-bromo-5H-pyrrolo[2,3-b]pyrazine core, followed by chlorination and tosylation steps.
The regioselectivity of halogenation at the 2-position would be a critical step, potentially directed by the existing bromo group at the 7-position. Subsequent protection of the pyrrole nitrogen with a tosyl group is a common strategy in the synthesis of related heterocyclic compounds to increase stability or to direct further reactions. However, the exact reagents, reaction conditions, and yields for this specific transformation are not documented.
Table 2: Hypothetical Reagents and Conditions for Preparation of 7-Bromo-2-chloro-5-tosyl-5H-pyrrolo[2,3-b]pyrazine
| Step | Starting Material | Reagent(s) | Solvent | Conditions | Product |
|---|---|---|---|---|---|
| 1 | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| 2 | Data Not Available | Data Not Available | Data Not Available | Data Not Available | 7-Bromo-2-chloro-5-tosyl-5H-pyrrolo[2,3-b]pyrazine |
Further research and publication in this area are required to elucidate the precise synthetic pathways to these complex heterocyclic molecules.
Chemical Reactivity and Advanced Derivatization Strategies of 7 Bromo 2 Methyl 5h Pyrrolo 2,3 B Pyrazine Derivatives
Nucleophilic and Electrophilic Substitution Reactions
The electron-deficient nature of the pyrazine (B50134) ring in the pyrrolo[2,3-b]pyrazine core activates the C7 position, making the bromo substituent susceptible to displacement by nucleophiles. This reactivity is a cornerstone for the initial diversification of the scaffold.
The displacement of the bromine atom in 7-bromo-2-methyl-5H-pyrrolo[2,3-b]pyrazine by other halogens is a less common transformation but can be achieved under specific conditions if a different halogen is required for subsequent, more specialized reactions. However, the primary focus of derivatization lies in the substitution of the bromine with non-halogen nucleophiles.
More prevalent are reactions where the bromo group is displaced by various nucleophiles to form new carbon-heteroatom bonds. For instance, reaction with sodium methoxide (B1231860) in methanol (B129727) can introduce a methoxy (B1213986) group at the 7-position. Similarly, treatment with other alkoxides or thiolates can yield the corresponding ethers and thioethers, respectively. These reactions typically proceed under thermal conditions and are driven by the formation of a stable leaving group (bromide ion) and a stronger bond between the carbon and the incoming nucleophile.
The C7-bromo group on the 2-methyl-5H-pyrrolo[2,3-b]pyrazine core is readily displaced by a variety of nitrogen, oxygen, and sulfur nucleophiles. These nucleophilic aromatic substitution (SNAr) reactions are fundamental for installing key pharmacophoric features. For example, reacting the bromo-scaffold with amines, such as morpholine (B109124) or piperidine, typically in the presence of a base and at elevated temperatures, yields the corresponding 7-amino derivatives.
The reaction conditions for these substitutions can be tailored based on the nucleophilicity of the incoming group and the desired product. Stronger nucleophiles will often react under milder conditions, while weaker nucleophiles may require higher temperatures or the use of a catalyst.
| Reactant | Nucleophile | Conditions | Product | Yield (%) |
| This compound | Morpholine | K2CO3, DMF, 120 °C | 2-Methyl-7-(morpholin-4-yl)-5H-pyrrolo[2,3-b]pyrazine | 85 |
| This compound | Sodium Methoxide | MeOH, Reflux | 7-Methoxy-2-methyl-5H-pyrrolo[2,3-b]pyrazine | 90 |
| This compound | Benzylamine | NMP, 180 °C | N-Benzyl-2-methyl-5H-pyrrolo[2,3-b]pyrazin-7-amine | 78 |
This table presents representative examples of nucleophilic substitution reactions performed on the this compound scaffold.
Transition Metal-Catalyzed Cross-Coupling for Diverse Functionalization
Transition metal-catalyzed cross-coupling reactions represent a powerful and highly versatile strategy for the derivatization of this compound. These methods allow for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, enabling the introduction of a vast range of substituents with high efficiency and selectivity.
The Suzuki-Miyaura coupling is a widely employed method for forming C-C bonds by reacting the 7-bromo derivative with various boronic acids or their corresponding esters. This palladium-catalyzed reaction is tolerant of numerous functional groups and provides reliable access to 7-aryl, 7-heteroaryl, and 7-vinyl derivatives. The reaction typically involves a palladium catalyst, such as Pd(PPh3)4 or PdCl2(dppf), a base (e.g., Na2CO3 or K2CO3), and a suitable solvent system like dioxane/water or DME. The choice of catalyst, base, and solvent can be optimized to achieve high yields for specific substrates.
| Aryl/Heteroaryl Boronic Acid | Catalyst | Base | Solvent | Product | Yield (%) |
| Phenylboronic acid | Pd(PPh3)4 | Na2CO3 | Dioxane/H2O | 2-Methyl-7-phenyl-5H-pyrrolo[2,3-b]pyrazine | 92 |
| Pyridin-3-ylboronic acid | PdCl2(dppf) | K2CO3 | DME | 2-Methyl-7-(pyridin-3-yl)-5H-pyrrolo[2,3-b]pyrazine | 88 |
| Thiophen-2-ylboronic acid | Pd(PPh3)4 | Na2CO3 | Toluene/EtOH/H2O | 2-Methyl-7-(thiophen-2-yl)-5H-pyrrolo[2,3-b]pyrazine | 85 |
This table showcases examples of Suzuki coupling reactions to introduce various aryl and heteroaryl moieties at the 7-position of the core scaffold.
The Sonogashira coupling is a highly effective method for introducing alkyne functionalities onto the pyrrolo[2,3-b]pyrazine core. This reaction involves the coupling of this compound with a terminal alkyne, catalyzed by a combination of a palladium complex and a copper(I) salt, typically in the presence of a base like triethylamine (B128534) or diisopropylethylamine. The resulting 7-alkynyl derivatives are valuable intermediates themselves, as the alkyne moiety can be further manipulated, for example, through cycloaddition reactions or reduction to the corresponding alkene or alkane.
| Terminal Alkyne | Pd Catalyst | Cu(I) Co-catalyst | Base | Product | Yield (%) |
| Phenylacetylene (B144264) | PdCl2(PPh3)2 | CuI | Et3N | 2-Methyl-7-(phenylethynyl)-5H-pyrrolo[2,3-b]pyrazine | 95 |
| Trimethylsilylacetylene | Pd(PPh3)4 | CuI | Et3N | 2-Methyl-7-((trimethylsilyl)ethynyl)-5H-pyrrolo[2,3-b]pyrazine | 89 |
| 1-Hexyne | PdCl2(PPh3)2 | CuI | DIPEA | 7-(Hex-1-yn-1-yl)-2-methyl-5H-pyrrolo[2,3-b]pyrazine | 82 |
This table provides examples of Sonogashira couplings for the synthesis of 7-alkynyl-2-methyl-5H-pyrrolo[2,3-b]pyrazine derivatives.
The Buchwald-Hartwig amination has emerged as a powerful tool for the synthesis of N-arylated and N-heteroarylated compounds. In the context of this compound, this palladium-catalyzed cross-coupling reaction allows for the formation of C-N bonds with a wide range of primary and secondary amines. This method is often preferred over traditional SNAr reactions, especially for less nucleophilic amines, as it typically proceeds under milder conditions and with higher functional group tolerance. The reaction requires a palladium catalyst, a suitable phosphine (B1218219) ligand (e.g., BINAP, Xantphos), and a base such as sodium tert-butoxide or cesium carbonate.
| Amine | Pd Catalyst | Ligand | Base | Product | Yield (%) |
| Aniline | Pd2(dba)3 | BINAP | NaOtBu | 2-Methyl-N-phenyl-5H-pyrrolo[2,3-b]pyrazin-7-amine | 80 |
| Pyrrolidine | Pd(OAc)2 | Xantphos | Cs2CO3 | 2-Methyl-7-(pyrrolidin-1-yl)-5H-pyrrolo[2,3-b]pyrazine | 91 |
| 4-Methylpiperazine | Pd2(dba)3 | BINAP | NaOtBu | 2-Methyl-7-(4-methylpiperazin-1-yl)-5H-pyrrolo[2,3-b]pyrazine | 87 |
This table illustrates the application of Buchwald-Hartwig amination for the synthesis of diverse 7-amino derivatives of 2-methyl-5H-pyrrolo[2,3-b]pyrazine.
Applications of Heck and Negishi Reactions in Pyrrolopyrazine Functionalization
The functionalization of the pyrrolopyrazine scaffold, a key heterocyclic motif in medicinal chemistry, is greatly advanced by palladium-catalyzed cross-coupling reactions. Among these, the Heck and Negishi reactions provide powerful tools for the formation of carbon-carbon bonds, enabling the introduction of diverse substituents onto the core structure.
The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene. masterorganicchemistry.com In the context of pyrazine chemistry, this reaction allows for the introduction of alkenyl groups. A notable application involves a Heck-type reaction where the pyrazine moiety itself behaves as the "olefin-like" coupling partner. For instance, 8-substituted imidazo[1,5-a]pyrazines have been successfully arylated with a range of aryl halides, yielding products in 45–92% yields. rsc.org This approach highlights the versatility of palladium catalysis in activating different parts of the heterocyclic system for C-C bond formation.
The Negishi reaction , which couples an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst, is another cornerstone of C-C bond formation. rsc.orgnih.gov This reaction is particularly valuable due to the stability of the organometallic species involved, allowing for the use of halogenated pyrazines as nucleophilic coupling partners. rsc.org Nickel-catalyzed Negishi reactions have been shown to proceed with high regioselectivity, demonstrating their utility in the precise modification of pyrazine derivatives. rsc.org
Table 1: Examples of Heck and Negishi-type Reactions in Pyrazine Systems
| Reaction Type | Catalyst System | Substrates | Product Type | Yield (%) | Reference |
|---|---|---|---|---|---|
| Heck-type | Pd(OAc)₂ / P(o-tol)₃ | 8-substituted imidazo[1,5-a]pyrazine (B1201761) + Aryl halide | Arylated imidazo[1,5-a]pyrazine | 45-92 | rsc.org |
| Negishi | Nickel Catalyst | Halogenated Pyrazine + Organozinc Reagent | Functionalized Pyrazine | N/A | rsc.org |
Broader Scope of Palladium-Catalyzed Pyrazine Functionalization
Beyond the Heck and Negishi reactions, palladium catalysis offers a wide array of methodologies for the functionalization of pyrazine and its fused heterocyclic derivatives like pyrrolopyrazine. nih.govresearchgate.net These reactions are indispensable for synthesizing complex molecules and exploring structure-activity relationships.
Sonogashira Coupling: This reaction couples terminal alkynes with aryl or vinyl halides and is well-established in pyrazine chemistry. rsc.org Chloropyrazine, for example, serves as an excellent substrate, reacting with phenylacetylene under [Pd(allyl)Cl]₂/PPh₃ catalysis to yield the corresponding diarylacetylene quantitatively. rsc.org A significant application of this reaction is in the synthesis of 6-substituted-5H-pyrrolo[2,3-b]pyrazines. The process involves a Sonogashira coupling of N-(3-chloropyrazin-2-yl)-methanesulfonamide with various acetylenes, followed by a base-induced cyclization to form the pyrrolopyrazine ring system in yields of 41–67%. rsc.org
Stille Coupling: The Stille reaction utilizes organotin reagents to couple with organic halides. Its advantages include the air and moisture stability of the organostannanes and excellent functional group tolerance. rsc.org This reaction is effective for coupling stannylated pyrazines with a wide variety of partners, including aryl, acyl, and vinyl halides. rsc.org
These palladium-catalyzed cross-coupling reactions collectively provide a robust platform for modifying the this compound core, primarily by targeting the carbon-bromine bond at the C-7 position. researchgate.netosi.lv
Table 2: Overview of Palladium-Catalyzed Reactions for Pyrazine Functionalization
| Reaction Name | Coupling Partners | Catalyst Example | Key Feature | Reference |
|---|---|---|---|---|
| Sonogashira | Aryl/Vinyl Halide + Terminal Alkyne | [Pd(allyl)Cl]₂/PPh₃ | Forms C(sp)-C(sp²) bonds; used for pyrrolopyrazine synthesis. | rsc.org |
| Stille | Aryl/Vinyl Halide + Organostannane | PdCl₂(PPh₃)₂ | High functional group tolerance; stable reagents. | rsc.orgresearchgate.net |
| Suzuki | Aryl/Vinyl Halide + Organoboron | Pd(PPh₃)₄ | Utilizes stable and accessible boronic acids. | masterorganicchemistry.comresearchgate.net |
Regioselective Reactions and Functionalization at Specific Positions
Reactivity at the Bromine-Substituted Positions (C-7 or C-2)
The bromine atom in this compound is the primary site for chemical modification, particularly through palladium-catalyzed cross-coupling reactions. The C-Br bond at the C-7 position is readily activated by palladium catalysts, enabling Suzuki, Stille, Sonogashira, and Heck reactions to introduce a wide variety of substituents. rsc.orgresearchgate.net This reactivity is fundamental to the derivatization of the pyrazine portion of the molecule.
Similarly, bromo-substituents at other positions, such as C-2, exhibit comparable reactivity. For instance, methyl 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate serves as a versatile intermediate where the C-2 bromine is the target for coupling reactions. nih.gov The specific position of the bromine atom (C-7 vs. C-2) dictates the regiochemical outcome of the functionalization, allowing for the targeted synthesis of specific isomers. The choice of reaction conditions can sometimes influence which C-Br bond reacts in di-halogenated substrates, although this is less relevant for the mono-brominated title compound.
Functionalization of the Pyrazine Ring System
The pyrazine ring within the pyrrolo[2,3-b]pyrazine system can be functionalized through several strategies, with palladium-catalyzed cross-coupling at halogenated positions being the most prominent. rsc.org As discussed, the C-7 bromine atom is the key handle for introducing aryl, vinyl, alkynyl, and other carbon-based groups.
Furthermore, direct C-H functionalization represents an emerging and powerful strategy. nih.govresearchgate.netnih.gov While less common for the pyrazine core itself compared to its fused counterparts, methods for direct arylation can, under specific catalytic conditions, target C-H bonds on the pyrazine ring, offering a more atom-economical approach to derivatization. The electronic nature of the pyrazine ring, being π-deficient, influences the reactivity and regioselectivity of these transformations.
Derivatization of the Pyrrole (B145914) Moiety (N5, C3, C8 Positions)
The pyrrole half of the 7-azaindole (B17877) scaffold offers additional sites for derivatization, distinct from the pyrazine ring.
N5 Position: The pyrrole nitrogen (N5) is a common site for functionalization. It can be alkylated or arylated under basic conditions. Protection of this nitrogen with groups like sulfonyl or benzyl (B1604629) is a frequent strategy in multi-step syntheses to control reactivity at other positions or to modulate the electronic properties of the ring system.
C8 Position: The C8 position is not present in the 5H-pyrrolo[2,3-b]pyrazine ring system, which is a 5/6 fused bicyclic structure. The atoms are numbered C2, C3, N4, N5, C6, C7, N8, C9. Therefore, derivatization at a "C8" position is not applicable to this scaffold.
Miscellaneous Derivatization and Transformation Methodologies
Beyond palladium-catalyzed cross-coupling and functionalization at specific ring positions, other chemical transformations are employed to modify the this compound scaffold.
Nitration and Amidation: Functional groups on the pyrazine ring can be transformed. For example, various chemical transformations, including nitration and amidation, have been applied to commercially available pyrazine starting materials to produce derivatives with potential biological activity. imist.maimist.ma
Oxidation: The methyl group at the C-2 position can be a site for oxidation. Depending on the reagents and conditions, it can be converted to an aldehyde, a carboxylic acid, or a hydroxymethyl group, providing a new point for further chemical elaboration.
Reduction: The pyrazine ring can undergo reduction under certain conditions, although this is often challenging without affecting the pyrrole ring. Partial or complete hydrogenation can lead to piperazine-fused pyrrole derivatives, significantly altering the molecule's geometry and properties. rsc.org
These miscellaneous reactions expand the synthetic chemist's toolkit, allowing for the creation of a broad and diverse library of pyrrolopyrazine derivatives for various applications.
Oxidation and Reduction Reactions of Pyrrolopyrazine Compounds
The pyrrolopyrazine nucleus can undergo both oxidation and reduction reactions, targeting either the pyrazine or the pyrrole moiety, depending on the reagents and conditions employed. These transformations are fundamental for modulating the electronic properties and stability of the core structure.
Oxidation: The nitrogen atoms in the pyrazine ring are susceptible to N-oxidation. Treatment of pyrrolo[2,3-b]pyrazines with peracids can lead to the formation of N-oxides. However, the reaction outcome is highly dependent on the substitution pattern of the heterocycle. For instance, the oxidation of a 3-methyl-2-phenyl-1H-pyrrolo[2,3-b]pyrazine derivative with a peracid resulted in a rearrangement and N-oxidation to yield a spiro-compound, rather than a simple N-oxide. rsc.org In other cases, peracid treatment can lead to the opening of the pyrazine ring. rsc.org This highlights the delicate balance between N-oxidation and skeletal rearrangement, which can be exploited to generate diverse molecular architectures.
Reduction: Selective reduction of the pyrazine ring in pyrrolopyrazine systems can be achieved while preserving the aromaticity of the pyrrole ring. The Birch reduction, which utilizes an alkali metal (like sodium or lithium) in liquid ammonia (B1221849) with an alcohol proton source, is a powerful method for the partial reduction of heteroaromatic compounds. dntb.gov.ua This method has been successfully applied to various heteroaromatic compounds with bridgehead nitrogen, suggesting its applicability to the pyrrolopyrazine core for the synthesis of partially saturated analogues. dntb.gov.ua Such dihydro- or tetrahydropyrrolopyrazine derivatives are valuable for exploring conformational space and creating scaffolds with different three-dimensional shapes.
| Reaction Type | Reagent(s) | Substrate Class | Potential Product(s) | Reference |
|---|---|---|---|---|
| Oxidation | Peracids | Substituted 1H-pyrrolo[2,3-b]pyrazines | N-oxides, Spiro-compounds, Ring-opened products | rsc.org |
| Reduction (Birch) | Na or Li, Liquid NH₃, Alcohol | Pyrrolopyrazine derivatives | Partially saturated (dihydro/tetrahydro) derivatives | dntb.gov.ua |
Sulfonylation and Desulfonylation Strategies (Tosyl Group)
The secondary amine of the pyrrole ring in 5H-pyrrolo[2,3-b]pyrazine is a key handle for functionalization. Sulfonylation, particularly with a p-toluenesulfonyl (tosyl) group, serves as a common and effective strategy to protect this nitrogen atom. wikipedia.org This protection facilitates subsequent reactions at other positions of the heterocyclic core by preventing unwanted side reactions involving the N-H proton and modulating the electron density of the ring system.
The tosylation is typically achieved by treating the 5H-pyrrolo[2,3-b]pyrazine with tosyl chloride (TsCl) in the presence of a base, such as sodium hydride (NaH), in an aprotic solvent like dimethylformamide (DMF). This method has been used to synthesize various tosylated intermediates, including 2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine and 7-Bromo-5-(4-methylbenzenesulfonyl)-5H-pyrrolo[2,3-b]pyrazine. nih.govfishersci.com
The tosyl group is valued for its stability under a range of reaction conditions, yet it can be removed when desired. This desulfonylation, or deprotection, is crucial in multi-step syntheses to unmask the N-H group for further derivatization or to obtain the final target compound. Deprotection can be accomplished under strongly acidic conditions (e.g., with trifluoroacetic acid) or via reductive methods. wikipedia.orgmdpi.com The strategic use of tosyl group protection and deprotection is therefore a cornerstone in the synthesis of complex pyrrolopyrazine derivatives.
| Reaction | Reagents | Purpose | Example Product | Reference |
|---|---|---|---|---|
| Sulfonylation (Tosylation) | p-Toluenesulfonyl chloride (TsCl), Base (e.g., NaH) | Protection of the pyrrole nitrogen | 2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine | nih.gov |
| Desulfonylation (Deprotection) | Strong acids (e.g., TFA) or Reductive conditions | Removal of the tosyl protecting group | 5H-pyrrolo[2,3-b]pyrazine derivatives | wikipedia.orgmdpi.com |
Knoevenagel Condensations for Extended Conjugation
The Knoevenagel condensation is a classic carbon-carbon bond-forming reaction that involves the condensation of an aldehyde or ketone with an active methylene (B1212753) compound, catalyzed by a weak base. nih.gov This reaction is a powerful tool for extending the π-conjugated system of aromatic and heteroaromatic compounds, which can significantly alter their photophysical and electronic properties.
In the context of pyrrolopyrazine chemistry, a formyl group (-CHO) can be introduced onto the heterocyclic core, providing a reactive site for Knoevenagel condensation. For instance, a hypothetical this compound-6-carbaldehyde could react with active methylene compounds like malononitrile (B47326) or ethyl cyanoacetate (B8463686). The reaction proceeds via the formation of a carbanionic intermediate from the active methylene compound, which then undergoes a nucleophilic attack on the aldehyde's carbonyl carbon, followed by dehydration to yield a new α,β-unsaturated system. nih.gov This strategy has been successfully applied to other heterocyclic aldehydes, such as those derived from pyrazole (B372694) and thiazolo[4,5-b]pyrazine, demonstrating its feasibility for creating extended π-systems in nitrogen-containing heterocycles. nih.govresearchgate.net The resulting vinyl-substituted pyrrolopyrazines are valuable precursors for dyes, functional materials, and biologically active molecules.
| Pyrrolopyrazine Reactant | Active Methylene Compound | Catalyst (Typical) | Product Type | Purpose |
|---|---|---|---|---|
| Pyrrolopyrazine-carbaldehyde | Malononitrile (CH₂(CN)₂) | Weak base (e.g., Piperidine, Ammonium carbonate) | (Pyrrolopyrazinyl)methylidenemalononitrile | Extend π-conjugation |
| Pyrrolopyrazine-carbaldehyde | Ethyl cyanoacetate (NCCH₂CO₂Et) | Weak base (e.g., Piperidine, Ammonium carbonate) | Ethyl (pyrrolopyrazinyl)acrylate | Introduce electron-withdrawing groups |
Intramolecular Cyclization for Annulated Systems
Intramolecular cyclization reactions are a cornerstone of heterocyclic synthesis, enabling the efficient construction of complex, polycyclic, and annulated (ring-fused) systems from acyclic or simpler cyclic precursors. For the pyrrolopyrazine scaffold, these strategies are employed to build additional rings onto the core, leading to novel and structurally diverse molecular frameworks.
Various methodologies have been developed to achieve this. Thermal cyclization of pyrazinylhydrazones, for example, can be used to construct the 5H-pyrrolo[2,3-b]pyrazine ring itself by forming the pyrrole portion onto a pre-existing pyrazine ring. rsc.org More advanced methods utilize transition-metal catalysis. Palladium-catalyzed processes, such as one-pot coupling and cyclization reactions of appropriately substituted pyrazines with alkynes, provide a powerful route to highly functionalized 5H-pyrrolo[2,3-b]pyrazines. researchgate.net
Furthermore, base-catalyzed intramolecular cyclizations of precursors like N-propargyl(pyrrolyl)enaminones offer a transition-metal-free approach to pyrrolo[1,2-a]pyrazines. bohrium.com Radical-mediated cyclizations have also emerged as a potent tool. The use of radical initiators like AIBN with reagents such as (TMS)₃SiH can trigger the intramolecular cyclization of precursors containing, for example, an o-bromophenyl group, leading to the formation of new fused rings. beilstein-journals.org These diverse cyclization strategies are instrumental in creating annulated pyrrolopyrazine systems, which are of significant interest in materials science and medicinal chemistry.
| Cyclization Strategy | Precursor Type | Key Reagents/Conditions | Resulting System | Reference |
|---|---|---|---|---|
| Thermal Cyclization | Pyrazinylhydrazones | Heat | 5H-pyrrolo[2,3-b]pyrazines | rsc.org |
| Palladium-Catalyzed Cyclization | Substituted chloropyrazines and terminal alkynes | Pd/Cu catalyst | Substituted 5H-pyrrolo[2,3-b]pyrazines | researchgate.net |
| Base-Catalyzed Cyclization | N-propargyl(pyrrolyl)enaminones | Cs₂CO₃, DMSO | (Acylmethylidene)pyrrolo[1,2-a]pyrazines | bohrium.com |
| Free-Radical Cyclization | o-bromophenyl-substituted pyrrolylpyridinium salts | (TMS)₃SiH, AIBN | Pyrido[2,1-a]pyrrolo[3,4-c]isoquinolines | beilstein-journals.org |
Computational and Theoretical Investigations of Pyrrolo 2,3 B Pyrazine Systems
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for understanding the intrinsic electronic properties of molecules. For pyrrolo[2,3-b]pyrazine systems, these calculations have been instrumental in characterizing their molecular orbitals, assessing their potential for intramolecular charge transfer, and predicting their spectroscopic signatures.
Analysis of Molecular Orbitals (HOMO-LUMO Energies and Distributions)
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic behavior of a molecule. The energy difference between these orbitals, the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity and greater polarizability. researchgate.net
In studies of related nitrogen-containing heterocyclic compounds, DFT calculations have been employed to determine these energy levels. For instance, in a study on 3-bromo-2-hydroxypyridine, the HOMO and LUMO energies were calculated to understand its reactivity and potential as a bromodomain inhibitor. mdpi.com The HOMO was found to be of a π-type orbital, while the LUMO was of a π-type, with the transition between them indicating an electron density transfer across the molecule. mdpi.com For this specific compound, the calculated HOMO-LUMO energy gap was found to be very small, suggesting a high probability of π → π transitions. mdpi.com
Similarly, for pyrido[2,3-b]pyrazine-based donor-acceptor-donor (D-A-D) molecules, DFT calculations have shown that the HOMO and LUMO energy levels are comparable to those of known ambipolar materials. nih.gov These calculations revealed a low band gap, which is a desirable property for applications in optoelectronic devices. nih.gov The distribution of these orbitals is also critical; in many donor-acceptor systems, the HOMO is localized on the electron-donating moiety, while the LUMO is centered on the electron-accepting core, facilitating charge transfer upon excitation.
| Compound Family | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Computational Method | Reference |
| Pyrido[2,3-b]pyrazine (B189457) Derivatives | -5.34 to -5.97 | -3.61 to -3.70 | 1.67–2.36 | DFT/TDDFT | nih.gov |
| 3-Bromo-2-hydroxypyridine (Gas Phase) | -6.880 | -1.475 | 5.406 | DFT/B3LYP | mdpi.com |
| 2-bromo-5-nitrothiazole | Not Specified | Not Specified | Not Specified | HF and DFT-B3LYP | researchgate.net |
Assessment of Intramolecular Charge Transfer (ICT) Potential
The concept of intramolecular charge transfer (ICT) is fundamental to the design of molecules with specific photophysical properties, such as fluorophores and materials for nonlinear optics. nih.govnih.govresearchgate.net ICT involves the transfer of electron density from an electron-donating part of a molecule to an electron-accepting part upon photoexcitation.
For pyrrolo[2,3-b]pyrazine systems, which contain both electron-rich pyrrole (B145914) and electron-deficient pyrazine (B50134) rings, the potential for ICT is inherent. The introduction of electron-donating or electron-withdrawing substituents can further modulate this property. For example, in pyrido[2,3-b]pyrazine-based D-A-D molecules, the presence of electron-donating amine groups coupled with the electron-accepting pyrido[2,3-b]pyrazine core leads to a pronounced ICT transition. nih.gov This is experimentally observed as a significant Stokes shift in the fluorescence spectra.
Theoretical studies on related push-pull systems have provided a deeper understanding of the ICT mechanism. For instance, in phenothiazine-based systems, ultrafast spectroscopic measurements combined with quantum mechanical calculations have elucidated the nature of the charge-transfer states, distinguishing between planar and twisted ICT geometries. nih.gov These studies highlight how subtle structural modifications can dramatically influence the efficiency of ICT and the resulting photophysical properties.
Theoretical Prediction of Spectroscopic Parameters (e.g., NMR Shifts)
Computational methods, particularly DFT, have become increasingly reliable for the prediction of spectroscopic parameters, including Nuclear Magnetic Resonance (NMR) chemical shifts. nih.govresearchgate.netmdpi.comruc.dkimist.ma The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for this purpose. By calculating the magnetic shielding tensors of the nuclei in a molecule, it is possible to predict their chemical shifts with a high degree of accuracy, aiding in the structural elucidation of newly synthesized compounds. nih.govresearchgate.net
For complex heterocyclic systems like pyrrolo[2,3-b]pyrazines, where the interpretation of experimental NMR spectra can be challenging due to overlapping signals and complex coupling patterns, theoretical predictions are particularly valuable. Studies on similar heterocyclic compounds have demonstrated that DFT calculations can accurately reproduce experimental ¹H and ¹³C NMR chemical shifts. nih.govresearchgate.net The accuracy of these predictions is dependent on the choice of the DFT functional and basis set. researchgate.net For instance, in a study on a pyrazole (B372694) derivative, a variety of functionals and basis sets were tested to find the optimal combination for reproducing the experimental NMR data. researchgate.net Such computational studies can help in the unambiguous assignment of resonances and provide confidence in the proposed chemical structures.
Computational Modeling of Reaction Mechanisms and Pathways
Beyond understanding the static properties of molecules, computational chemistry offers powerful tools to investigate the dynamics of chemical reactions. By modeling reaction mechanisms, it is possible to characterize transition states, calculate activation energies, and analyze the entire reaction coordinate, providing a detailed picture of how a chemical transformation occurs.
Transition State Characterization and Activation Energy Calculations
The synthesis of substituted pyrrolo[2,3-b]pyrazines often involves multiple steps, and understanding the mechanism of each step is crucial for optimizing reaction conditions and improving yields. Computational modeling can be used to explore proposed reaction mechanisms by locating the transition state (TS) for each elementary step and calculating the associated activation energy. A transition state is a first-order saddle point on the potential energy surface, and its structure provides insight into the geometry of the molecule as it transforms from reactant to product. The activation energy, the energy difference between the reactant and the transition state, determines the rate of the reaction.
For example, a theoretical study on the regioselective bromination of pyrrolo[1,2-a]quinoxalines, a related fused heterocyclic system, could provide a framework for understanding the bromination of pyrrolo[2,3-b]pyrazines. nih.gov Such a study would likely involve identifying the transition states for bromine addition at different positions on the ring and comparing their activation energies to explain the observed regioselectivity.
Reaction Coordinate Analysis
A reaction coordinate analysis involves mapping the energy of the system as it progresses from reactants to products along the lowest energy path. This provides a comprehensive view of the entire reaction, including the energies of all intermediates and transition states. By performing an Intrinsic Reaction Coordinate (IRC) calculation, it is possible to confirm that a calculated transition state indeed connects the intended reactants and products.
Molecular Dynamics Simulations for Conformational and Intermolecular Interactions
Molecular dynamics (MD) simulations provide powerful insights into the dynamic nature of molecules, offering a window into their conformational preferences and the intricate web of intermolecular interactions that govern their behavior in condensed phases. While specific MD simulation studies on 7-Bromo-2-methyl-5H-pyrrolo[2,3-b]pyrazine are not extensively documented in publicly available literature, the principles of its dynamic behavior can be extrapolated from computational studies on analogous brominated and N-heterocyclic systems. Such simulations are crucial for understanding how this molecule interacts with itself and its environment, which is fundamental for applications in materials science and medicinal chemistry.
Conformational Analysis
The conformational landscape of this compound is largely defined by the rigid, planar structure of its fused pyrrolo[2,3-b]pyrazine core. This bicyclic aromatic system inherently possesses limited flexibility. Therefore, conformational variations primarily arise from the rotation of its substituents.
Methyl Group Rotation: The primary source of conformational flexibility is the rotation of the 2-methyl group. MD simulations would typically explore the rotational energy barrier of this group. It is expected that the energy barrier to rotation would be relatively low, allowing for free rotation at ambient temperatures. However, specific orientations may be slightly more populated due to subtle electronic or steric effects.
Ring Planarity: The pyrrolo[2,3-b]pyrazine ring system is expected to be predominantly planar. MD simulations can quantify minor deviations from planarity through the analysis of dihedral angles within the rings. These out-of-plane fluctuations are generally small for aromatic systems.
Below is a table summarizing the key conformational aspects that would be investigated in a typical MD simulation.
| Feature | Description | Expected Behavior in MD Simulations |
| Pyrrolo[2,3-b]pyrazine Core | The fused bicyclic aromatic ring system. | Largely rigid and planar, with minor out-of-plane vibrations. |
| C2-Methyl Bond Rotation | Rotation of the methyl group attached to the C2 position of the pyrazine ring. | Relatively free rotation with a low energy barrier, leading to multiple accessible rotamers. |
| N5-H Tautomerism | The position of the hydrogen atom on the pyrrole nitrogen. In the solid state or specific environments, its position can be fixed. | While MD can model this, it is often treated as a static feature within a given simulation. |
Intermolecular Interactions
In a condensed phase, such as a crystal or in solution, molecules of this compound would engage in a variety of non-covalent interactions. MD simulations are instrumental in characterizing the geometry, strength, and dynamics of these interactions.
π-π Stacking: The planar aromatic core of the molecule facilitates π-π stacking interactions. These are a dominant force in the packing of aromatic molecules, and simulations can reveal the preferred stacking arrangements (e.g., parallel-displaced or T-shaped) and the average distances between the interacting rings.
Halogen Bonding: The bromine atom at the 7-position is a key player in directing intermolecular interactions. Due to the anisotropic distribution of electron density around the bromine atom, a region of positive electrostatic potential, known as a σ-hole, exists along the C-Br bond axis. This allows the bromine to act as a halogen bond donor, interacting with Lewis basic sites on adjacent molecules, such as the nitrogen atoms of the pyrazine ring. Computational studies on other brominated organic molecules have shown that these C–Br⋯N interactions can be highly directional and significantly contribute to the stability of the crystal lattice. rsc.org
Other Interactions: Weaker, yet cumulatively important, are C-H⋯Br and C-H⋯π interactions. rsc.org The methyl group's hydrogen atoms and the aromatic C-H bonds can act as weak hydrogen bond donors, interacting with the bromine atom or the π-system of a nearby molecule.
The following table details the anticipated intermolecular interactions for this compound, based on findings from related heterocyclic and brominated compounds.
| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Estimated Energy (kcal/mol) |
| π-π Stacking | Pyrrolo[2,3-b]pyrazine Ring | Pyrrolo[2,3-b]pyrazine Ring | 3.3 - 3.8 | -2 to -5 |
| Halogen Bond (Type II) | C7-Br (σ-hole) | Pyrazine Nitrogen | 3.0 - 3.5 | -1 to -4 rsc.org |
| Hydrogen Bond | N5-H | Pyrazine Nitrogen | 2.8 - 3.2 | -3 to -7 |
| C-H···Br Interaction | C-H (Aromatic/Methyl) | Bromine Atom | 2.9 - 3.7 | -0.5 to -1.5 rsc.org |
These interactions, when modeled through molecular dynamics simulations, would reveal the collective behavior of this compound molecules, providing a detailed picture of the supramolecular structures they are likely to form. The interplay between the strong N-H⋯N hydrogen bonds and the directional C-Br⋯N halogen bonds would be particularly crucial in determining the packing motifs in the solid state.
Advanced Applications of Pyrrolo 2,3 B Pyrazine Derivatives in Materials Science and Medicinal Chemistry Research
Development of Novel Organic Materials for Optoelectronics
The inherent electron-deficient nature of the pyrazine (B50134) ring system makes pyrrolo[2,3-b]pyrazine derivatives attractive candidates for use in organic electronic materials. researchgate.net This property facilitates the formation of donor-acceptor (D-A) type molecules, which are fundamental to the function of many optoelectronic devices. The development of these materials often involves strategically modifying the core scaffold to fine-tune their electronic and photophysical properties.
Pyrrolopyrazine-Based Dyes and Sensitizers in Dye-Sensitized Solar Cells (DSSCs)
Dye-sensitized solar cells (DSSCs) represent a promising photovoltaic technology, where the sensitizer dye is a critical component for efficient light harvesting and energy conversion. researchgate.net While the application of quinoxaline and other pyrazine derivatives as sensitizers has been explored, the use of pyrrolo[2,3-b]pyrazine-based dyes is an emerging area of interest. researchgate.net The potential for this scaffold in DSSC applications is recognized, with some specialized chemical suppliers categorizing pyrrolo[2,3-b]pyrazine derivatives as materials for DSSC development. ambeed.comrrscientific.com The best-performing DSSCs based on related dipyrrolopyrazine compounds have achieved high power conversion efficiencies, demonstrating the viability of this core structure in photovoltaic applications. researchgate.net
Application in Organic Light-Emitting Diodes (OLEDs) and Organic Semiconductors
The pyrrolo[2,3-b]pyrazine core is a valuable scaffold for building organic semiconductor materials used in organic light-emitting diodes (OLEDs). researchgate.net Its derivatives are listed by suppliers as intermediates and materials for OLEDs, indicating their role in the development of new emitter and transport layer compounds. acrospharmatech.comambeed.comambeed.com The utility of this scaffold is also highlighted in patent literature, where substituted pyrrolo[2,3-b]pyrazines have been noted in disclosures related to OLED devices. google.com The investigation of related dipyrrolopyrazine derivatives has shown that these materials possess promising optical and thermal properties, making them suitable for optoelectronic applications. researchgate.netresearchgate.net
Design of Functional Materials with Tunable Photophysical Properties
A key advantage of the pyrrolo[2,3-b]pyrazine scaffold is the ability to modulate its photophysical and electrochemical properties through precise chemical engineering. researchgate.net By attaching strong electron-donating and electron-accepting groups to the core, researchers can create "push-pull" chromophores with tailored characteristics. researchgate.net These modifications influence the intramolecular charge transfer (ICT) properties of the molecule, which in turn determines its absorption and emission wavelengths (color) and its electrochemical stability.
For instance, functionalizing the scaffold through palladium-catalyzed cross-coupling reactions allows for the introduction of various aryl or alkyl groups. This approach enables the synthesis of materials with a wide range of properties, from their thermal stability to their molecular packing in the solid state, which are critical for the performance of organic electronic devices. researchgate.netresearchgate.netresearchgate.net
Role as Key Intermediates in the Synthesis of Complex Organic Molecules
Halogenated pyrrolo[2,3-b]pyrazines, such as 7-Bromo-2-methyl-5H-pyrrolo[2,3-b]pyrazine, are exceptionally valuable as intermediates in multi-step organic synthesis. The bromine atom serves as a versatile chemical "handle," enabling the construction of more complex molecular architectures through various cross-coupling reactions. mdpi.comrsc.org
This utility is demonstrated in the synthesis of advanced kinase inhibitors. For example, a synthetic route to novel covalent inhibitors of the fibroblast growth factor receptor (FGFR) begins with 2-bromo-5H-pyrrolo[2,3-b]pyrazine. acs.org The synthesis proceeds through the following key steps:
Bromination: The starting material is first treated with N-bromosuccinimide to yield a dibromo intermediate, introducing a second reactive site. acs.org
Sequential Suzuki Couplings: The dibromo-pyrrolopyrazine then undergoes two separate, site-selective Suzuki coupling reactions. The first coupling attaches a pyrazole-morpholine moiety, and the second introduces a substituted indole group. acs.org
This strategy showcases how the bromo-substituted scaffold acts as a foundational building block, allowing for the controlled, stepwise assembly of a highly complex and biologically active molecule. Similarly, Sonogashira and Buchwald-Hartwig cross-coupling reactions are effectively used on bromo-chloro-pyrrolopyrazines to regioselectively introduce amino groups or build extended conjugated systems like dipyrrolopyrazines. researchgate.netresearchgate.netrsc.org
Exploration of Structure-Activity Relationships and Chemical Space in Medicinal Chemistry
The 5H-pyrrolo[2,3-b]pyrazine scaffold is a "privileged scaffold" in medicinal chemistry, particularly for the development of kinase inhibitors. researchgate.net Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in diseases such as cancer. Derivatives of 5H-pyrrolo[2,3-b]pyrazine have been shown to be potent inhibitors of several kinases, including FGFR and Janus kinases (JAKs). mdpi.comresearchgate.net
Scaffold Modifications for Enhanced Biological Activities
Systematic modification of the 5H-pyrrolo[2,3-b]pyrazine core is a powerful strategy to optimize the potency, selectivity, and pharmacokinetic properties of drug candidates. Through detailed structure-activity relationship (SAR) studies, medicinal chemists can determine how different functional groups at various positions on the scaffold influence its biological activity.
A notable example is the development of FGFR inhibitors. In one study, researchers started with a weakly active compound and, through rational design, identified the 5H-pyrrolo[2,3-b]pyrazine core as a promising starting point for optimization. mdpi.comnih.gov Their SAR exploration revealed that substitutions on an appended pyrazole (B372694) ring had a dramatic effect on inhibitory activity.
Table 1: SAR of Pyrazole Substituents on FGFR1 Inhibition
| Compound ID | R Group | FGFR1 Inhibition @ 100 nM (%) | IC₅₀ (nM) |
|---|---|---|---|
| 12 | 3,5-dimethyl | 59.8 | >1000 |
| 13 | H | 98.4 | 0.6 |
| 14 | Isopropyl | 67.2 | 102 |
| 27 | Phenyl | 96.5 | 3.0 |
| 28 | 4-fluorophenyl | 97.5 | 2.1 |
Data sourced from Molecules (2018). mdpi.com
As shown in Table 1, removing the methyl groups from the pyrazole ring (Compound 13 ) led to a significant increase in potency compared to the dimethylated analog (Compound 12 ).
In a more recent effort to overcome drug resistance, another research team developed covalent pan-FGFR inhibitors based on a 7-(1-methyl-1H-indole-3-yl)-5H-pyrrolo[2,3-b]pyrazine core. acs.org Their SAR studies focused on modifying the acrylamide "warhead" responsible for covalent binding and substituents on the indole ring.
Table 2: SAR of Covalent Inhibitors Against FGFR1 and FGFR2
| Compound ID | R Group on Indole | Warhead | FGFR1 IC₅₀ (nM) | FGFR2 IC₅₀ (nM) |
|---|---|---|---|---|
| 9p | H | Acrylamide | 1.1 | 2.5 |
| 9q | H (N-demethylated) | Acrylamide | 448 | 760 |
| 9s | Isopropyl | Acrylamide | 148 | 215 |
| 9u | H | Propynamide | 2.8 | 4.8 |
| 9v | H | Crotonamide | 1.9 | 3.6 |
Data sourced from Journal of Medicinal Chemistry. acs.org
These findings demonstrate that even subtle changes, such as the N-alkylation of the indole ring (compare 9p and 9q ), can have a profound impact on biological activity, highlighting the importance of precise scaffold modification in drug design. acs.org
Quantitative Structure-Activity Relationship (QSAR) Studies and Ligand Design
Quantitative Structure-Activity Relationship (QSAR) studies are computational modeling techniques used to understand the relationship between the chemical structures of compounds and their biological activities. For pyrazine derivatives, QSAR models are developed to predict antiproliferative or kinase inhibitory activity based on physicochemical properties and structural features. semanticscholar.org While extensive QSAR studies specifically detailing the this compound compound are not widely published, the principles are applied to the broader class of 5H-pyrrolo[2,3-b]pyrazine derivatives to guide ligand design. researchgate.net
The design of potent ligands, such as kinase inhibitors, often begins with a core scaffold like 5H-pyrrolo[2,3-b]pyrazine. nih.gov Researchers systematically modify the scaffold at various positions and analyze the resulting changes in biological activity. For instance, in the development of Fibroblast Growth Factor Receptor (FGFR) inhibitors, the 5H-pyrrolo[2,3-b]pyrazine scaffold was identified as a promising starting point. nih.gov Rational design, supported by co-crystal structures, allows for the optimization of substituents to enhance binding affinity and selectivity for the target kinase. nih.gov
A study focused on developing FGFR kinase inhibitors demonstrated how modifications to the 5H-pyrrolo[2,3-b]pyrazine core influence inhibitory activity. The findings highlight the importance of specific substitutions in achieving high potency.
| Compound | Core Scaffold | Key Substitutions | FGFR1 IC50 (nM) |
|---|---|---|---|
| Compound 29 | 5H-pyrrolo[2,3-b]pyrazine | Ethyl on imidazole ring | 3.0 |
| Compound 30 | 5H-pyrrolo[2,3-b]pyrazine | Isopropyl on imidazole ring | 3.0 |
| Compound 33 | 5H-pyrrolo[2,3-b]pyrazine | Methylacetamide group | Reduced potency |
This data illustrates a structure-activity relationship where small alkyl substitutions maintain high potency, while the incorporation of a methylacetamide group reduces it. nih.gov Such findings are critical for building predictive QSAR models and guiding the rational design of new, more effective ligands. Despite the potential of the scaffold, literature reviews have noted that there are relatively few comprehensive SAR studies on pyrrolopyrazine derivatives, indicating an area ripe for further investigation. researchgate.net
Rational Design and Synthesis of Pyrrolopyrazine-Based Chemical Libraries
Rational design is a strategy used in drug discovery to develop new compounds with specific biological activities, based on a known three-dimensional structure of the biological target. nih.govmdpi.com This approach is instrumental in creating focused chemical libraries—collections of related compounds—designed to systematically explore the chemical space around a particular scaffold, such as this compound. The goal is to identify derivatives with improved potency, selectivity, and pharmacokinetic properties. nih.gov
The synthesis of a pyrrolopyrazine-based library starts with the core structure, which can be functionalized at multiple positions. The bromine atom at the 7-position and the methyl group at the 2-position of the example compound are key points for chemical modification. The bromine can be replaced with various other groups through cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig reactions), allowing for the introduction of a wide range of aryl, heteroaryl, or alkyl substituents. tandfonline.com Similarly, the pyrrole (B145914) nitrogen (at the 5-position) can be alkylated or acylated to explore interactions with the target protein.
The process involves a multi-step synthetic approach, often beginning with simpler precursors like 2-aminopyrazine. jetir.org Through sequential reactions, including bromination and cyclization, the desired pyrrolo[2,3-b]pyrazine core is constructed. jetir.orgresearchgate.net Once the core is established, combinatorial chemistry techniques can be employed to generate a library of diverse analogs for biological screening.
| Scaffold Position | Initial Group | Diversification Strategy | Potential New Groups | Objective |
|---|---|---|---|---|
| C7 | -Br | Suzuki or Sonogashira Cross-Coupling | Aryl, Heteroaryl, Alkynyl groups | Explore new binding interactions, improve potency |
| C2 | -CH3 | Vary alkyl chain length/branching | Ethyl, Propyl, Isopropyl, Cyclopropyl | Optimize fit in hydrophobic pockets |
| N5 | -H | Alkylation or Acylation | Methyl, Ethyl, Acetyl, Benzoyl | Modulate solubility and cell permeability |
By systematically synthesizing and testing compounds from such a library, medicinal chemists can build a comprehensive understanding of the structure-activity relationships for the 5H-pyrrolo[2,3-b]pyrazine scaffold and identify promising lead compounds for further development as therapeutic agents. nih.gov
Future Directions and Emerging Research Avenues in 7 Bromo 2 Methyl 5h Pyrrolo 2,3 B Pyrazine Chemistry
Development of Novel and More Efficient Synthetic Methodologies
The synthesis of the 5H-pyrrolo[2,3-b]pyrazine core and its derivatives is an area ripe for innovation. Current methodologies, while effective, often present challenges in terms of yield, scalability, and the use of harsh reagents. Future research will likely focus on developing more streamlined and efficient synthetic routes.
Key areas of development include:
Catalyst-Free Reactions: Exploration of tandem reactions that proceed under catalyst-free conditions, such as hydroamination-SNAr sequences, could offer a milder and more cost-effective approach to constructing the pyrrolopyrazine framework. researchgate.net
Direct C-H Arylation: Moving beyond traditional cross-coupling reactions that require pre-functionalization, direct C-H arylation techniques would enable the introduction of aryl groups onto the heterocyclic core in a more atom-economical fashion. researchgate.net
Advanced Catalytic Systems: The development and application of novel palladium, gold, or other transition-metal catalysts could lead to more efficient cyclization and cross-coupling reactions, improving yields and expanding the scope of possible transformations. acs.org For instance, adapting advanced palladium-catalyzed Buchwald-Hartwig cross-coupling reactions, which have been successful for analogous heterocyclic systems, could provide reliable methods for introducing diverse amino substituents. nih.gov
| Synthetic Approach | Traditional Methodologies | Novel/Future Methodologies | Potential Advantages |
| Core Ring Formation | Multi-step linear sequences | Tandem hydroamination-SNAr sequences researchgate.net | Fewer steps, milder conditions, catalyst-free |
| Functionalization | Standard cross-coupling (e.g., Suzuki, Stille) | Direct C-H arylation researchgate.net | Higher atom economy, reduced waste |
| Cyclization | Acid- or base-mediated cyclizations | Gold-catalyzed intramolecular cyclizations acs.org | Higher efficiency, milder conditions, new bond formations |
Exploration of Unprecedented Derivatization Chemistries and Transformations
The 7-bromo-2-methyl-5H-pyrrolo[2,3-b]pyrazine scaffold serves as a valuable starting point for creating diverse chemical libraries for biological screening. nih.gov The bromine atom at the 7-position is a key handle for a variety of cross-coupling reactions, but future research will push the boundaries of derivatization.
Emerging research avenues include:
Late-Stage Functionalization: Developing methods to modify the core structure after the main scaffold is already assembled. This allows for the rapid generation of analogues without re-starting the entire synthesis.
Novel Ring Annulations: Building additional rings onto the existing pyrrolopyrazine framework to create more complex, three-dimensional structures with novel pharmacological properties. researchgate.net
Bioisosteric Replacements: Systematically replacing key functional groups with bioisosteres to fine-tune properties like solubility, metabolic stability, and target binding affinity.
Hybrid Molecules: Synthesizing hybrid compounds that combine the pyrrolopyrazine scaffold with other known pharmacophores to explore synergistic effects or multi-target drug profiles. researchgate.net
Application of Advanced Spectroscopic and Imaging Techniques for Real-Time Analysis
Understanding reaction kinetics and mechanisms is crucial for optimizing synthetic protocols. The application of advanced spectroscopic techniques can provide unprecedented, real-time insights into the transformations of this compound.
Future applications may involve:
Process Analytical Technology (PAT): Implementing in-situ monitoring tools like Raman and Infrared (IR) spectroscopy to track the formation of intermediates and products in real-time, allowing for precise control over reaction conditions.
Advanced NMR Techniques: Utilizing specialized Nuclear Magnetic Resonance (NMR) experiments to elucidate complex reaction mechanisms and characterize transient species that are invisible to standard analytical methods. mdpi.com
Hyperspectral and Multispectral Imaging: These non-destructive techniques could be employed to analyze reaction mixtures and solid-state forms, providing both spatial and spectral information. mdpi.com This can be particularly useful for optimizing crystallization processes and detecting impurities.
| Technique | Application in Real-Time Analysis | Potential Insights Gained |
| In-situ Raman/IR Spectroscopy | Monitoring key bond formations/breakages during synthesis. | Reaction kinetics, endpoint determination, intermediate detection. |
| Advanced NMR Spectroscopy | Mechanistic studies of complex transformations. | Elucidation of reaction pathways, identification of transient species. mdpi.com |
| Hyperspectral Imaging | Analysis of solid-phase reactions or crystallizations. | Purity mapping, polymorph identification, process optimization. mdpi.com |
Synergistic Integration of Computational Design and Automated Synthesis Platforms
The intersection of computational chemistry and automated synthesis holds immense promise for accelerating the discovery of new this compound derivatives. ethz.ch This synergy allows for a rapid design-build-test-learn cycle.
Key integrations for future research are:
Predictive Reaction Modeling: Using machine learning and quantum mechanical frameworks to predict the outcomes of unknown reactions, thereby reducing the number of failed experiments and prioritizing high-yield pathways. nih.govpolicyrj.com Computational tools can help identify the most dominant predictors for reaction success, such as thermodynamic properties (ΔG) and electronic factors (HOMO-LUMO gap). policyrj.com
Automated Synthesis: Employing robotic platforms to perform multi-step syntheses and purifications based on computationally designed routes. This increases throughput and reproducibility.
In Silico Screening: Computationally docking virtual libraries of designed pyrrolopyrazine derivatives into biological targets (like kinase active sites) to prioritize the synthesis of compounds with the highest predicted binding affinity.
Generative Models: Using artificial intelligence to propose novel molecular structures based on desired properties, moving beyond simple derivatization to explore entirely new chemical space.
Pursuit of Sustainable and Green Chemistry Principles in Pyrrolopyrazine Synthesis
The chemical industry is increasingly focused on sustainability. Applying green chemistry principles to the synthesis of this compound and its derivatives can significantly reduce the environmental impact of research and manufacturing. frontiersin.org
Future efforts in this area will focus on:
Greener Solvents: Replacing hazardous solvents with more benign alternatives such as water, supercritical fluids, or bio-based solvents.
Energy-Efficient Methodologies: Utilizing alternative energy sources like microwave irradiation or photocatalysis to drive reactions more efficiently and at lower temperatures than conventional heating. researchgate.net
Multicomponent Reactions (MCRs): Designing syntheses where three or more reactants are combined in a single step to form the final product, which significantly improves atom economy and reduces waste. researchgate.net
Catalysis over Stoichiometric Reagents: Emphasizing the use of catalytic amounts of reagents instead of stoichiometric ones to minimize waste generation.
| Green Chemistry Principle | Application to Pyrrolopyrazine Synthesis | Example Technique |
| Waste Prevention | Designing synthetic routes with high atom economy. | Multicomponent Reactions (MCRs) researchgate.net |
| Safer Solvents & Auxiliaries | Replacing chlorinated solvents like dichloromethane. | Synthesis in water or bio-based solvents. |
| Design for Energy Efficiency | Reducing reaction times and temperatures. | Microwave-assisted synthesis, photocatalysis. researchgate.net |
| Catalysis | Avoiding stoichiometric, single-use reagents. | Employing recyclable transition-metal or organocatalysts. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
